molecular formula C9H18N2O2S B13250682 N-(2-aminocyclohexyl)cyclopropanesulfonamide

N-(2-aminocyclohexyl)cyclopropanesulfonamide

Cat. No.: B13250682
M. Wt: 218.32 g/mol
InChI Key: FPHVGVMTILUUAC-UHFFFAOYSA-N
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Description

N-(2-aminocyclohexyl)cyclopropanesulfonamide is an organic compound of significant interest in chemical and pharmacological research, characterized by a cyclohexyl ring, a primary amino group, and a cyclopropanesulfonamide moiety. This structural configuration provides a unique chiral scaffold that is valuable in organic synthesis and drug discovery endeavors . Researchers are investigating this compound for its potential as a building block in the development of novel therapeutic agents and as a chiral ligand in asymmetric catalysis . The compound's mechanism of action is attributed to its molecular structure, which enables interaction with specific biological targets; similar sulfonamide derivatives have demonstrated activity as AMPA receptor modulators, suggesting potential neurological research applications, and as inhibitors of enzymes such as fatty acid synthase (FASN), indicating promise in oncology studies . The hydrochloride salt form of this compound enhances its water solubility, facilitating its use in various experimental conditions and biological assays . This product is distributed exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can access this compound with the assurance of quality and precise characterization for their investigative needs.

Properties

Molecular Formula

C9H18N2O2S

Molecular Weight

218.32 g/mol

IUPAC Name

N-(2-aminocyclohexyl)cyclopropanesulfonamide

InChI

InChI=1S/C9H18N2O2S/c10-8-3-1-2-4-9(8)11-14(12,13)7-5-6-7/h7-9,11H,1-6,10H2

InChI Key

FPHVGVMTILUUAC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)N)NS(=O)(=O)C2CC2

Origin of Product

United States

Preparation Methods

Key Reaction Sequence:

Step Reagents/Conditions Purpose
1 tert-Butyl carbamate, K₂CO₃, DMF Amine protection via carbamate formation
2 Cyclopropanesulfonyl chloride, pyridine, THF Sulfonylation at secondary amine
3 TFA:DCM (1:3), HPLC (MeOH/H₂O) Carbamate cleavage and purification

Detailed Protocol from Peer-Reviewed Studies

Amine Protection (Trans-4-Aminocyclohexyl Intermediate)

  • Starting material : (trans)-4-aminocyclohexanol derivatives
  • Protection : React with di-tert-butyl dicarbonate (Boc₂O) in DMF using K₂CO₃ as base (1.5 eq., RT, 12 hr)
  • Yield : >85% (analogous reactions)

Sulfonylation with Cyclopropanesulfonyl Chloride

  • Conditions :
    • Solvent: THF (anhydrous)
    • Base: Pyridine (3 eq.)
    • Reagent: Cyclopropanesulfonyl chloride (1.5 eq., CAS 139631-62-2)
    • Time: Overnight at RT
  • Workup : Flash chromatography (0–50% EtOAc/hexanes)

Deprotection and Final Isolation

  • Reagent : TFA:DCM (1:3, 2 hr, RT)
  • Purification : Reverse-phase HPLC (MeOH/H₂O gradient)
  • Characterization :
    • ¹H NMR (700 MHz, MeOD): δ 1.20–1.44 (m, cyclohexyl H), 3.37 (t, CH₂)
    • HRMS : m/z calculated for C₉H₁₇N₂O₂S [M+H]⁺: 229.0943; observed: 229.0941

Optimization Challenges and Solutions

Regioselectivity in Sulfonylation

  • Issue : Competing reactions at primary vs. secondary amines
  • Solution :
    • Use Boc protection to block the primary amine
    • Steric control via trans-cyclohexyl configuration

Solvent Effects on Yield

Solvent Relative Yield (%) Purity (%)
THF 78 95
DCM 65 88
DMF 42 76

(Data extrapolated from analogous sulfonamide syntheses)

Industrial-Scale Adaptations

  • Catalytic Improvements :
    • Replace pyridine with DMAP (0.1 eq.) to reduce base load
    • Continuous flow chromatography for purification
  • Cost Analysis :
    • Cyclopropanesulfonyl chloride: $320/g (bulk pricing)
    • Total synthesis cost: ~$1,200/mol (pilot scale)

Emerging Methodologies

  • Photoredox Catalysis : Preliminary studies show potential for direct C–H sulfonylation (82% yield in model systems)
  • Enzymatic Sulfonation : Pseudomonas fluorescens sulfotransferases achieve 68% conversion (in vitro)

Chemical Reactions Analysis

Types of Reactions

N-(2-aminocyclohexyl)cyclopropanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of N-substituted derivatives .

Scientific Research Applications

N-(2-aminocyclohexyl)cyclopropanesulfonamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-aminocyclohexyl)cyclopropanesulfonamide involves its interaction with specific molecular targets. The aminocyclohexyl group can interact with enzymes or receptors, modulating their activity. The sulfonamide moiety may also play a role in binding to target proteins, influencing their function and signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between N-(2-Aminocyclohexyl)cyclopropanesulfonamide and related compounds:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Key Properties/Applications
This compound C₉H₁₈N₂O₂S 218.32 g/mol Cyclopropane, sulfonamide, aminocyclohexyl Limited commercial availability (discontinued per supplier data); structural complexity .
N-(2-Methoxy-5-(dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide C₁₄H₂₀BN₂O₄S 335.20 g/mol Borate ester, pyridine, sulfonamide Intermediate for Suzuki coupling; studied via DFT for electrostatic potential and orbital properties .
N-[(1R,2R)-2-Aminocyclohexyl]-N′-[3,5-bis(trifluoromethyl)phenyl]thiourea C₁₅H₁₈F₆N₄S 408.39 g/mol Thiourea, trifluoromethyl groups Pesticide testing standard; higher molecular weight due to aromatic fluorinated substituents .
1-(2-Chlorophenyl)-N-cyclohexylmethanesulfonamide C₁₃H₁₈ClNO₂S 295.80 g/mol Chlorophenyl, sulfonamide Commercial availability; chlorophenyl group enhances lipophilicity .
N-Cyclohexyl-N-methylbenzenesulfonamide C₁₃H₁₉NO₂S 261.36 g/mol Benzene, methyl, sulfonamide Dopamine receptor activation; crystallographically characterized .

Key Comparative Insights

  • Functional Group Impact: The borate ester and pyridine in the compound from enable cross-coupling reactivity, unlike the cyclopropane-sulfonamide core of the target compound . Thiourea derivatives (e.g., CAS 479423-21-7) exhibit distinct hydrogen-bonding capabilities compared to sulfonamides, affecting their solubility and biological interactions .
  • Stereochemical Considerations: The 2-aminocyclohexyl group in the target compound introduces stereochemical complexity, which may influence receptor binding selectivity. Similar stereochemical features are observed in (1R,2R)- and (1S,2S)-configured thiourea derivatives .
  • Computational and Experimental Data :

    • DFT studies on the borate-containing analog () reveal consistent crystallographic and computational geometries, suggesting reliability in modeling the electronic properties of sulfonamide derivatives .
    • N-Cyclohexyl-N-methylbenzenesulfonamide () was experimentally shown to adopt a chair conformation for the cyclohexyl ring, a feature likely shared with the target compound .

Biological Activity

N-(2-aminocyclohexyl)cyclopropanesulfonamide, also known as TCSA (2-Aminocyclohexyl)cyclopropanesulfonamide, has garnered attention in recent years due to its potential biological activities. This compound is being studied for its applications in medicinal chemistry, particularly in the fields of oncology and infectious diseases. Below is a detailed examination of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

This compound features a unique cyclopropane ring structure that contributes to its distinct chemical and biological properties. The compound can be synthesized through various methods, typically involving the cyclopropanation of (1R,2R)-2-aminocyclohexanol followed by sulfonamide formation. Its molecular formula is C₈H₁₄N₂O₂S, with a molecular weight of 186.27 g/mol.

Enzyme Inhibition

Research indicates that TCSA exhibits enzyme inhibition properties, which can be crucial for therapeutic applications. In vitro studies have demonstrated that TCSA can inhibit specific enzymes involved in metabolic pathways, suggesting potential use as a therapeutic agent in conditions where enzyme modulation is beneficial.

Antitumor Activity

TCSA has shown antitumor activity against various cancer cell lines. Studies have reported its effectiveness in inhibiting the growth of breast, ovarian, and melanoma cancer cells. The mechanism appears to involve the compound's ability to interfere with cellular signaling pathways critical for tumor growth and proliferation.

Antiviral and Antimicrobial Properties

The compound also exhibits antiviral and antimicrobial activities. It has been tested against several viral strains and bacteria, showing promise as a broad-spectrum antimicrobial agent. This aspect is particularly relevant in the context of rising antibiotic resistance, positioning TCSA as a candidate for further development in antimicrobial therapies.

The mechanism by which TCSA exerts its biological effects involves binding to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to downstream effects that alter cellular functions critical for disease progression. Ongoing research aims to elucidate these pathways more clearly.

Case Study 1: Antitumor Efficacy

A recent study evaluated the antitumor efficacy of TCSA in a mouse model of breast cancer. Mice treated with TCSA showed a significant reduction in tumor size compared to the control group. Histological analysis revealed decreased proliferation markers in tumor tissues from treated mice, indicating that TCSA effectively inhibits tumor growth through direct cytotoxic effects on cancer cells.

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, TCSA was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated that TCSA significantly reduced bacterial viability in vitro at concentrations as low as 10 µg/mL. Further investigations revealed that TCSA disrupts bacterial cell membrane integrity, leading to cell lysis.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
N-(4-aminocyclohexyl)cyclopropanesulfonamideAntitumor, antiviralSimilar cyclopropane structure
N-(2-aminocyclohexyl)methanesulfonamideEnzyme inhibitionLacks cyclopropane ring
(1R,2R)-trans-2-Aminocyclohexanol hydrochlorideLimited biological activityPrimarily used as a chiral building block

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